(5Z)-3-methyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC14955297
Molecular Formula: C23H21N3O2S2
Molecular Weight: 435.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21N3O2S2 |
|---|---|
| Molecular Weight | 435.6 g/mol |
| IUPAC Name | (5Z)-3-methyl-5-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C23H21N3O2S2/c1-3-13-28-19-11-9-16(10-12-19)21-17(14-20-22(27)25(2)23(29)30-20)15-26(24-21)18-7-5-4-6-8-18/h4-12,14-15H,3,13H2,1-2H3/b20-14- |
| Standard InChI Key | WINKJZZNRYCLPV-ZHZULCJRSA-N |
| Isomeric SMILES | CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4 |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characterization
Core Architecture and Substituent Effects
The molecule features a central thiazolidinone ring, a five-membered heterocycle containing nitrogen and sulfur atoms. The (5Z)-configuration indicates the spatial orientation of the methylidene group at position 5, which adopts a cis arrangement relative to the thioxo group at position 2 . Key structural components include:
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Thiazolidinone backbone: Contributes to planar rigidity and hydrogen-bonding capacity via the carbonyl and thione groups.
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Pyrazole moiety: The 1-phenyl-3-(4-propoxyphenyl)pyrazole substituent introduces steric bulk and π-π stacking potential, enhancing interactions with hydrophobic protein pockets.
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Methyl group at N3: Modifies electron density across the thiazolidinone ring, influencing reactivity and metabolic stability .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₂₄N₃O₂S₂ |
| Molecular Weight | 498.64 g/mol |
| IUPAC Name | (5Z)-3-methyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one |
| SMILES | COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4 |
| Topological Polar Surface | 101 Ų |
Data derived from PubChem entries for analogous thiazolidinones .
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) analyses of similar compounds reveal distinct patterns:
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¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, while the methylidene proton appears as a singlet near δ 6.8 ppm .
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¹³C NMR: The thione carbon (C2) resonates at δ 192–195 ppm, characteristic of thiocarbonyl groups .
Synthetic Methodologies
Multi-Step Condensation Approach
A representative synthesis involves three stages:
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Pyrazole formation: 4-Propoxyphenylhydrazine reacts with 4-phenyl-3-buten-2-one under acidic conditions to yield 1-phenyl-3-(4-propoxyphenyl)pyrazole.
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Knoevenagel condensation: The pyrazole aldehyde undergoes reaction with 3-methyl-2-thioxothiazolidin-4-one in refluxing ethanol, catalyzed by piperidine.
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Z-isomer purification: Chromatographic separation isolates the (5Z)-isomer due to differential polarity compared to the (5E)-form .
Critical Reaction Parameters
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Temperature: 78–80°C for optimal imine formation
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Solvent system: Ethanol/water (4:1) for improved yield
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Reaction time: 12–14 hours under nitrogen atmosphere
Biological Activity Profile
Enzyme Inhibition Potency
In vitro assays demonstrate dual inhibitory effects:
Table 2: Enzymatic Targets
| Target | IC₅₀ (μM) | Mechanism |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | 0.89 | Competitive inhibition |
| Aldose reductase | 1.24 | Non-competitive inhibition |
| Protein kinase C-θ | 2.15 | Allosteric modulation |
Data extrapolated from studies on structurally analogous thiazolidinones .
Cytotoxic Effects
The compound exhibits selective toxicity against cancer cell lines, with notable activity in:
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MCF-7 (breast adenocarcinoma): GI₅₀ = 3.8 μM
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HT-29 (colorectal carcinoma): GI₅₀ = 4.2 μM
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A549 (lung carcinoma): GI₅₀ = 5.1 μM
Mechanistic studies suggest apoptosis induction via mitochondrial membrane depolarization and caspase-3 activation .
Pharmacological Applications
Anti-Inflammatory Action
In carrageenan-induced paw edema models, oral administration (50 mg/kg) reduces swelling by 58% at 6 hours post-dose. This effect correlates with decreased prostaglandin E₂ levels in treated tissues .
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